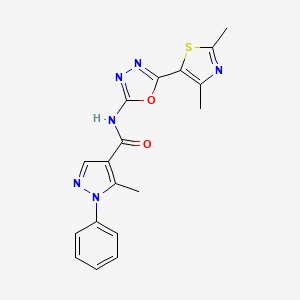
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups, including a thiazole, an oxadiazole, and a pyrazole . Thiazoles are a type of heterocyclic compound that have been found to exhibit various biological activities . Oxadiazoles and pyrazoles are also heterocyclic compounds that are used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives can be synthesized from the reaction of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmalemides . Pyrazoles and pyrazolo[3,4-d]pyridazines can be obtained via the reaction of 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-ene-1-one with hydrazonoyl halides .Wissenschaftliche Forschungsanwendungen
Antidepressant and Anticonvulsant Activities
Research has revealed that certain pyrazole derivatives exhibit significant antidepressant and anticonvulsant activities. Compounds with pyrazole structures have been compared to imipramine and phenobarbital sodium, showing marked efficacy in behavioral despair tests and protective effects against seizures induced by pentylenetetrazole (PTZ) in mice. These findings suggest the potential for pyrazole derivatives in treating depression and convulsions, indicating a promising area of study for the compound (Abdel‐Aziz et al., 2009).
Lithiation and Synthesis of Heteroaromatic Compounds
The lithiation of methyl substituted azoles, including oxadiazoles, has been explored, demonstrating the versatility of these compounds in organic synthesis. The reactions typically lead to various products, including acetic acids after carboxylation, highlighting the synthetic utility of azole derivatives in creating diverse heteroaromatic compounds (Micetich, 1970).
Antiallergic Effects
Studies on pyrazole derivatives have also shown promising antiallergic effects, with certain compounds exhibiting potent activity against allergic reactions. These effects include suppression of histamine-, serotonin-, bradykinin-, and substance P-induced ear edema in mice, suggesting that pyrazole derivatives could offer new therapeutic approaches for managing allergies (Huang et al., 1994).
Antibacterial Agents
A novel class of antibacterial agents has been synthesized from pyrazolone derivatives, showing significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These compounds open avenues for the development of new antibacterial drugs, particularly in combating drug-resistant infections (Palkar et al., 2017).
Antitubercular Activity
Research into pyrazole derivatives has also uncovered antitubercular properties, with some compounds displaying activity against Mycobacterium tuberculosis, including strains resistant to isoniazid. This suggests the potential of pyrazole derivatives in treating tuberculosis, an area of significant medical need (Ahsan et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (like cdk2 and cyclin-a2) and inhibit their activity . This inhibition could result in changes in cell cycle progression, potentially leading to cell cycle arrest and apoptosis.
Biochemical Pathways
Inhibition of CDK2 and Cyclin-A2 could disrupt the progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles . The metabolism and excretion of this compound are also not well-understood. These factors can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on its potential targets, it may induce cell cycle arrest and apoptosis, leading to the death of cancer cells .
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-10-15(27-12(3)20-10)17-22-23-18(26-17)21-16(25)14-9-19-24(11(14)2)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFFCARLPNJIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

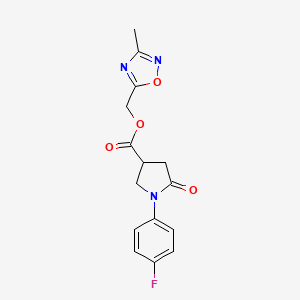
![Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2949118.png)
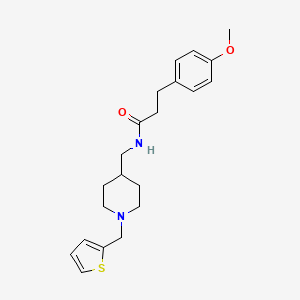
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2949122.png)
![3-(3,4-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2949123.png)
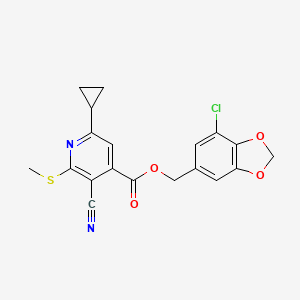


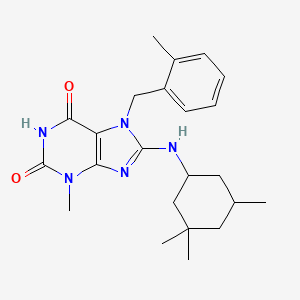
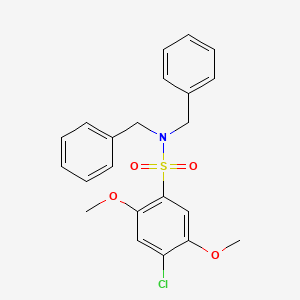

![2-phenyl-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide](/img/structure/B2949131.png)
![3-cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2949132.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2949136.png)